7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Kinase inhibitor design Structure-activity relationship Pyrimidopyrimidine scaffold

7-[(2-Furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1396686-66-0) is a differentiated pyrimido[4,5-d]pyrimidine-2,4-dione kinase inhibitor scaffold. Unlike generic 7-alkylamino or 7-aryl analogs, its 7-[(2-furylmethyl)amino] vector delivers a unique H-bond donor/acceptor pharmacophore with conformational flexibility via the methylene spacer, enabling exploration of novel kinase selectivity fingerprints beyond clinical candidates like ibrutinib. With an XLogP3 of 1.7 (vs. ibrutinib's 3.5) and MW of 335 g/mol, this compound offers a more hydrophilic, ligand-efficient starting point for lead optimization programs addressing logP-driven liabilities. Its solution-phase synthetic route supports independent variation of both the N3-phenyl and C7-amino positions, making it an ideal core scaffold for focused kinase inhibitor library synthesis. Ideal for BTK, EGFR, and CDK2 SAR campaigns and screening collections.

Molecular Formula C17H13N5O3
Molecular Weight 335.323
CAS No. 1396686-66-0
Cat. No. B2765032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
CAS1396686-66-0
Molecular FormulaC17H13N5O3
Molecular Weight335.323
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4
InChIInChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24)
InChIKeyLWTXNZMSYDPYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(2-Furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1396686-66-0): Procurement-Ready Structural and Physicochemical Profile


7-[(2-Furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1396686-66-0) is a synthetic heterocyclic compound belonging to the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione class [1]. Its molecular architecture features a fused bicyclic pyrimidopyrimidine core bearing a 3-phenyl substituent and a 7-[(2-furylmethyl)amino] side chain [1][2]. The molecular formula is C₁₇H₁₃N₅O₃ with a molecular weight of 335.32 g/mol [1]. Computed physicochemical descriptors include XLogP3 = 1.7, topological polar surface area (TPSA) = 100 Ų, hydrogen bond donor count (HBD) = 2, and hydrogen bond acceptor count (HBA) = 6 [1][3]. The pyrimido[4,5-d]pyrimidine scaffold is recognized across the medicinal chemistry literature as a privileged structure for kinase inhibition, with validated activity against BTK, EGFR, and CDK2 targets [4][5].

Why Generic Substitution Fails for 7-[(2-Furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Scaffold-Specific SAR and Procurement Relevance


Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones are not interchangeable commodities. Within this scaffold, the nature of the N3 and C7 substituents dictates kinase selectivity, potency, and physicochemical behavior [1][2]. The 3-phenyl group present in this compound is a recognized pharmacophoric element that contributes to ATP-binding pocket occupancy in multiple kinase targets, while the 7-position is the primary vector for tuning target selectivity [2][3]. Replacing the 7-[(2-furylmethyl)amino] group with a simple 7-alkylamino, 7-aryl, or 7-thioether substituent—as seen in numerous commercial analogs—can shift the kinase inhibition profile, alter solubility, and change hydrogen-bonding capacity [3][4]. The specific combination of a furylmethylamino linker (providing both H-bond donor/acceptor capability and conformational flexibility via the methylene spacer) with a 3-phenyl group creates a unique pharmacophore that cannot be recapitulated by casual analog substitution [4]. For procurement decisions in SAR campaigns, kinase inhibitor screening libraries, or lead optimization programs, substituting a generic pyrimido[4,5-d]pyrimidine for this specific compound risks losing the intended biological readout [1][3].

Quantitative Differentiation Evidence for 7-[(2-Furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs and Scaffold Comparators


Structural Differentiation: 7-[(2-Furylmethyl)amino] Linker Versus 7-Aryl and 7-Alkylamino Pyrimido[4,5-d]pyrimidine-2,4-diones

The target compound bears a 7-[(2-furylmethyl)amino] substituent—a secondary amine connected to a furan ring via a methylene spacer. In contrast, the majority of biologically characterized pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the literature feature direct 7-aryl, 7-alkylamino (without heteroaryl), or 7-thioether substituents [1][2]. The furylmethylamino motif provides two hydrogen bond donors (NH and potentially furan oxygen as acceptor) and four rotatable bonds versus the typical zero to two rotatable bonds in direct 7-aryl analogs, creating a distinct conformational and electrostatic profile [3]. In the BTK inhibitor series reported by Diao et al., all active compounds featured aromatic or heteroaromatic substituents directly attached at the 7-position; none incorporated a methyleneamino-linked heterocycle equivalent to the furylmethylamino group of the target compound [1].

Kinase inhibitor design Structure-activity relationship Pyrimidopyrimidine scaffold

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus Typical Kinase Inhibitor Chemical Space

The target compound exhibits a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 100 Ų [1][2]. These values position it in a favorable region of oral drug-like chemical space (Lipinski Rule of Five: XLogP ≤ 5, TPSA < 140 Ų). For comparison, the clinically approved BTK inhibitor ibrutinib has XLogP = 3.5 and TPSA = 99 Ų [3]. The lower lipophilicity of the target compound (ΔXLogP = −1.8 vs. ibrutinib) may confer advantageous solubility characteristics while maintaining comparable polar surface area [3]. Among pyrimido[4,5-d]pyrimidine-2,4-dione EGFR inhibitors, reported lead compound 20g and its analogs typically bear additional hydrophobic substituents driving XLogP values above 3.0, making the target compound's lower logP a differentiating feature for applications requiring enhanced aqueous solubility [4].

Drug-likeness Physicochemical profiling Kinase inhibitor optimization

Synthetic Accessibility: Solution-Phase Modular Assembly Versus Solid-Phase Pyrimido[4,5-d]pyrimidine Libraries

The target compound's retrosynthetic logic involves a convergent assembly: formation of the pyrimido[4,5-d]pyrimidine-2,4-dione core followed by sequential introduction of the 3-phenyl group (via isocyanate or substitution chemistry) and the 7-[(2-furylmethyl)amino] side chain (via nucleophilic aromatic substitution or Buchwald-Hartwig amination) [1]. This contrasts with the solid-phase synthetic strategy reported by Srivastava et al., where 3-phenylpyrimido[4,5-d]pyrimidines (compounds 9, 10, 21, 27) were prepared on resin via cyclization with phenyl isocyanate followed by oxidative cleavage and aminolytic release, limiting the accessible 7-substituent diversity to primary amines released during resin cleavage [2]. The target compound's solution-phase accessible route enables independent variation of both the N3-phenyl and C7-amino substituents, supporting more flexible SAR exploration than solid-phase library approaches [1][2].

Synthetic chemistry Medicinal chemistry Compound procurement

Kinase Inhibition Potential: Class-Level BTK and EGFR Inhibitory Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Scaffold

Although no direct enzymatic IC₅₀ data have been published for the target compound itself, the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold has been validated in multiple kinase inhibition programs. In the BTK inhibitor series reported by Diao et al. (2019), close structural analogs—pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones with varied 7-substituents—achieved BTK IC₅₀ values of 0.8–1.2 nM, comparable to ibrutinib (IC₅₀ = 0.6 nM) [1]. Critically, compound 17 from this series demonstrated improved selectivity over EGFR compared to ibrutinib, attributed to specific 7-position substituent interactions within the BTK ATP-binding pocket [1]. In a separate EGFR inhibitor program, pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives achieved subnanomolar IC₅₀ values against the EGFRL858R/T790M double mutant, with compound 20g showing favorable selectivity at both in vitro and in vivo levels [2]. The target compound's unique 7-[(2-furylmethyl)amino] group represents an unexplored vector in both BTK and EGFR chemical space, offering potential for novel selectivity profiles relative to characterized analogs [1][2].

BTK inhibition EGFR inhibition Kinase selectivity

Recommended Procurement and Application Scenarios for 7-[(2-Furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Expansion: Targeting Unexplored BTK/EGFR Selectivity Space

For screening libraries designed to identify novel kinase inhibitors with selectivity profiles distinct from existing clinical candidates (ibrutinib, gefitinib, erlotinib), this compound offers a structurally unique 7-[(2-furylmethyl)amino] vector not represented in published BTK or EGFR pyrimido[4,5-d]pyrimidine-2,4-dione series [1][2]. The scaffold class has demonstrated subnanomolar-to-low nanomolar potency against BTK (IC₅₀ 0.8–1.2 nM for close analogs) and EGFRL858R/T790M, with specific 7-substituents conferring selectivity advantages over ibrutinib [1]. Including this compound in a kinase panel screen enables exploration of whether the furylmethylamino motif yields novel selectivity fingerprints relative to characterized 7-aryl or 7-alkylamino analogs [1][2].

Structure-Activity Relationship (SAR) Studies Focused on 7-Position Hydrogen-Bonding Interactions

The 7-[(2-furylmethyl)amino] group provides two hydrogen bond donors (NH linker) and a furan oxygen acceptor, creating a distinct H-bonding pharmacophore compared to 7-aryl or simple 7-alkylamino analogs that lack the heteroaryl HBA or the flexible methylene spacer [1]. This compound can serve as a key intermediate or reference point in SAR campaigns exploring how 7-position H-bond donor/acceptor geometry affects kinase binding. The modular synthetic accessibility enables systematic variation of the furylmethyl group to other heteroarylmethylamines (thienylmethyl, pyridylmethyl, imidazolylmethyl) while maintaining the 3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione core constant [2].

Physicochemical Optimization Programs Requiring Reduced Lipophilicity Lead Compounds

With an XLogP3 of 1.7 and TPSA of 100 Ų, this compound occupies a favorable region of oral drug-like space with significantly lower lipophilicity than ibrutinib (XLogP3 = 3.5) and typical pyrimido[4,5-d]pyrimidine EGFR inhibitors (XLogP3 > 3.0) [1][2]. For programs where lead compounds suffer from high logP-driven issues (poor solubility, high metabolic clearance, promiscuous off-target binding), this compound provides a more hydrophilic starting point within the same validated kinase inhibitor scaffold class. Its molecular weight (335 g/mol) is also substantially lower than ibrutinib (441 g/mol), offering additional ligand efficiency advantages [1].

Combinatorial Chemistry and Focused Library Synthesis Using Modular Solution-Phase Routes

Unlike solid-phase synthesized 3-phenylpyrimido[4,5-d]pyrimidines, where the 7-substituent is constrained by the resin cleavage nucleophile, this compound's solution-phase accessible route supports independent variation of both the N3-phenyl and C7-amino positions [1]. This makes it suitable as a core scaffold for focused library synthesis, where the 7-[(2-furylmethyl)amino] group can be replaced with diverse amines while keeping the 3-phenyl group constant, or vice versa. The commercial availability of furfurylamine (CAS 617-89-0) and phenyl isocyanate precursors further supports scalable analog generation [2].

Quote Request

Request a Quote for 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.